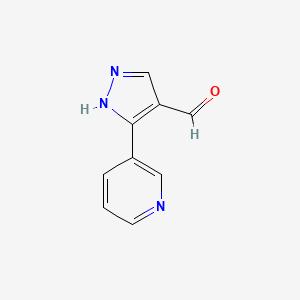

3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde

Description

BenchChem offers high-quality 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-3-yl-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-6-8-5-11-12-9(8)7-2-1-3-10-4-7/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHOXIYCATUVLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=NN2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Data for 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of key analytical techniques for the structural elucidation and characterization of this molecule. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from closely related analogues and foundational spectroscopic principles to provide a robust predictive analysis.

Introduction to 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde

3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry. The pyrazole moiety is a common scaffold in a variety of pharmaceuticals, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anticancer properties.[1] The addition of a pyridine ring and a reactive carbaldehyde group makes this molecule a versatile building block for the synthesis of more complex drug candidates.[2][3]

Accurate structural confirmation is the bedrock of any chemical research and development program. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for this purpose. This guide will provide a detailed exposition of the expected spectroscopic signatures of 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde.

Molecular Structure and Properties:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde, both ¹H and ¹³C NMR will provide critical information about the molecular framework. A key consideration for N-unsubstituted pyrazoles is the phenomenon of tautomerism, where the proton on the nitrogen can rapidly exchange between the two nitrogen atoms. This can lead to broadened signals or averaged chemical shifts for the pyrazole ring atoms.[6]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the pyrazole proton, and the four protons of the pyridine ring. The N-H proton of the pyrazole ring may appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| CHO | 9.8 - 10.2 | Singlet (s) | The aldehyde proton is highly deshielded and appears far downfield. This is a characteristic feature of pyrazole-4-carbaldehydes.[7] |

| H5 (Pyrazole) | 8.0 - 8.5 | Singlet (s) or Broad Singlet (br s) | The chemical shift of this proton is influenced by the neighboring nitrogen and the electron-withdrawing aldehyde group. |

| H2' (Pyridine) | ~8.9 | Doublet of Doublets (dd) or Singlet | The proton ortho to the pyridine nitrogen is expected to be the most downfield of the pyridine protons. |

| H6' (Pyridine) | ~8.6 | Doublet of Doublets (dd) | The other proton ortho to the pyridine nitrogen. |

| H4' (Pyridine) | ~8.0 | Doublet of Triplets (dt) | The proton para to the point of attachment to the pyrazole ring. |

| H5' (Pyridine) | ~7.4 | Doublet of Doublets (dd) | The proton meta to the pyridine nitrogen. |

| NH (Pyrazole) | 12.0 - 14.0 | Broad Singlet (br s) | The N-H proton is often broad due to quadrupole effects and exchange. Its observation may depend on the solvent and concentration.[8] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Aldehyde) | 185 - 195 | The carbonyl carbon is significantly deshielded. |

| C3 (Pyrazole) | 148 - 152 | Carbon bearing the pyridine substituent. |

| C5 (Pyrazole) | 135 - 140 | Carbon adjacent to the unsubstituted nitrogen. |

| C4 (Pyrazole) | 110 - 115 | Carbon bearing the aldehyde group. |

| C2' (Pyridine) | ~150 | Carbon adjacent to the pyridine nitrogen. |

| C6' (Pyridine) | ~148 | The other carbon adjacent to the pyridine nitrogen. |

| C4' (Pyridine) | ~135 | |

| C5' (Pyridine) | ~124 | |

| C3' (Pyridine) | ~128 | Carbon attached to the pyrazole ring. |

Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials and Equipment:

-

Sample of 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent)[9]

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for N-H containing compounds as it can slow down proton exchange.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The number of scans will depend on the sample concentration, typically ranging from 8 to 64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A spectral width of 240 ppm is typically sufficient.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.

-

Diagram 1: General Workflow for NMR Analysis

Caption: A streamlined workflow for acquiring and processing NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde, electrospray ionization (ESI) would be a suitable soft ionization technique.

Predicted Mass Spectrum

-

Molecular Ion: The ESI-MS spectrum in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 174.0662 (calculated for C₉H₈N₃O⁺).[10]

-

Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. Potential fragmentation pathways could involve the loss of CO (28 Da) from the aldehyde group or cleavage of the pyrazole or pyridine rings.

Experimental Protocol for ESI-MS

Objective: To determine the accurate mass and confirm the molecular formula of the compound.

Materials and Equipment:

-

Sample of 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde

-

High-purity solvent (e.g., methanol or acetonitrile)

-

A weak acid (e.g., formic acid)

-

High-resolution mass spectrometer (e.g., qTOF or Orbitrap)[10]

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (e.g., 0.1%) is often added to promote protonation in positive ion mode.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

Set the ESI source parameters, including the capillary voltage, cone voltage, desolvation gas flow, and temperature, to optimal values for the analyte.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through an LC system.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺.

-

Use the high-resolution data to calculate the elemental composition and confirm that it matches the expected formula (C₉H₇N₃O).

-

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration |

| N-H (Pyrazole) | 3100 - 3300 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C=O (Aldehyde) | 1680 - 1700 | Stretching |

| C=N, C=C (Aromatic) | 1400 - 1600 | Stretching |

The strong absorption band for the aldehyde carbonyl group is a key diagnostic feature.[11] The N-H stretching vibration of the pyrazole ring is also expected to be a prominent feature.[12]

Experimental Protocol for FT-IR Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Materials and Equipment:

-

Sample of 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde

-

FT-IR spectrometer with a KBr pellet press or an ATR accessory[13]

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

-

Diagram 2: Spectroscopic Characterization Workflow

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 3-(Pyridin-3-yl)-1H-pyrazole-4-carbaldehyde [sigmaaldrich.com]

- 5. 1-benzyl-3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde | CAS 956504-56-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. connectjournals.com [connectjournals.com]

- 9. jst.org.in [jst.org.in]

- 10. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. spectrabase.com [spectrabase.com]

- 13. chemmethod.com [chemmethod.com]

Technical Guide: Starting Materials for 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde Synthesis

The following technical guide details the strategic selection and handling of starting materials for the synthesis of 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde . This document is structured for researchers and process chemists, focusing on the Vilsmeier-Haack cyclization of hydrazones , the most direct and atom-economical route for this specific scaffold.

Executive Summary

The synthesis of 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde is a critical gateway to a class of kinase inhibitors and bi-heterocyclic drug candidates. While multiple routes exist, the Vilsmeier-Haack cyclization of the corresponding acetylpyridine hydrazone represents the industry standard for efficiency. This "double-Vilsmeier" sequence achieves two transformations—heterocycle ring closure and C4-formylation—in a single pot.

Success in this synthesis is not determined solely by the protocol but by the integrity of the starting materials . Moisture content in reagents, isomeric purity of the acetylpyridine, and the grade of hydrazine employed are the primary determinants of yield and impurity profiles. This guide analyzes these materials to ensure a self-validating, reproducible workflow.

Retrosynthetic Logic & Pathway Selection

To understand the material requirements, we must visualize the transformation. The synthesis relies on the reaction of 3-acetylpyridine hydrazone with the Vilsmeier reagent (chloromethyliminium salt), generated in situ from POCl

Pathway Diagram

The following Graphviz diagram illustrates the retrosynthetic flow and the critical role of each starting material.

Figure 1: Retrosynthetic analysis showing the convergence of 3-acetylpyridine and hydrazine into the hydrazone intermediate, followed by the Vilsmeier-Haack cascade.

Core Starting Material: 3-Acetylpyridine

The scaffold integrity depends entirely on the quality of 3-Acetylpyridine (1-(pyridin-3-yl)ethanone) . Unlike simple acetophenones, the pyridine nitrogen introduces basicity and potential for N-complexation with Lewis acids (like POCl

Critical Quality Attributes (CQAs)

| Parameter | Specification | Scientific Rationale |

| Purity (GC/HPLC) | ≥ 98.0% | Impurities like 2-acetylpyridine or 4-acetylpyridine will form isomeric pyrazoles that are nearly impossible to separate by crystallization. |

| Water Content | ≤ 0.5% (KF) | Water hydrolyzes the Vilsmeier reagent (POCl |

| Appearance | Clear to pale yellow liquid | Darkening indicates oxidation or polymerization (aldol-type condensation), which lowers yield. |

| Boiling Point | 220°C (at 760 mmHg) | Verification of identity; significant deviation suggests contamination. |

Handling Protocol:

-

Storage: Store under an inert atmosphere (Argon/Nitrogen). Pyridine derivatives are hygroscopic.

-

Pre-treatment: If the liquid appears dark/amber, distill under reduced pressure prior to use to remove oligomers.

The Vilsmeier-Haack Reagent System[1][2][3][4][5][6][7][8][9]

The "reagent" is a transient species generated in situ by reacting Phosphorus Oxychloride (POCl

A. Phosphorus Oxychloride (POCl )[3][5][8][10][11][12][13]

-

Role: Activates DMF to form the chloroiminium salt (Vilsmeier reagent).[2][1][3][4]

-

Critical Spec: Must be colorless and fuming . A yellow/green tint indicates decomposition (formation of phosphoric acid/HCl), which deactivates the reagent.

-

Handling: Highly corrosive and water-reactive. Use glass syringes and needles dried in an oven. Never use plastic syringes (POCl

attacks rubber plungers).

B. N,N-Dimethylformamide (DMF)[8]

-

Critical Spec: Anhydrous grade (H

O < 50 ppm). -

Why? The Vilsmeier reagent is extremely moisture-sensitive. Even trace water hydrolyzes the active chloroiminium species back to DMF and HCl, stopping the reaction.

-

Stabilizers: Avoid DMF containing amines as stabilizers, as they can react with POCl

.

Hydrazine Source: Hydrazine Hydrate

To obtain the 1H-pyrazole (unsubstituted nitrogen), Hydrazine Hydrate is the required reagent. Substituted hydrazines (e.g., phenylhydrazine) would yield N-substituted pyrazoles, which is not the target here.

Specifications & Safety

-

Concentration: 55% (w/w) or 80% (w/w) aqueous solution is standard.

-

Stoichiometry: Use a slight excess (1.1 – 1.2 equivalents) relative to 3-acetylpyridine to ensure complete conversion to the hydrazone.

-

Safety Warning: Hydrazine is a potent hepatotoxin and carcinogen. All weighing and transfer must occur in a fume hood.

-

Alternative: Hydrazine Monohydrochloride can be used if anhydrous conditions are strictly required earlier, but the hydrate is sufficient for the initial hydrazone formation step (which produces water anyway).

Experimental Workflow

This protocol integrates the materials described above into a cohesive synthetic strategy.

Step 1: Formation of 3-Acetylpyridine Hydrazone

-

Setup: Charge 3-Acetylpyridine (1.0 eq) into a round-bottom flask with Ethanol (5-10 volumes).

-

Addition: Add Hydrazine Hydrate (1.2 eq) dropwise.

-

Catalysis: Add a catalytic amount of Glacial Acetic Acid (0.1 eq).

-

Reaction: Reflux for 3–5 hours. Monitor by TLC (disappearance of ketone).

-

Isolation: Concentrate in vacuo. The hydrazone often solidifies. Recrystallize from ethanol if necessary to remove excess hydrazine. Dry thoroughly (residual water is fatal to Step 2).

Step 2: Vilsmeier-Haack Cyclization & Formylation

This step is exothermic and requires strict temperature control.

-

Reagent Formation: In a separate dry flask under Argon, cool anhydrous DMF (10 eq) to 0°C. Add POCl

(3.0 eq) dropwise. Observation: The solution will turn pale yellow/orange and may solidify (Vilsmeier salt). Stir for 30 mins at 0°C. -

Addition: Dissolve the dried Hydrazone (from Step 1) in minimal anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

-

Cyclization: Allow to warm to Room Temperature, then heat to 60–80°C for 4–6 hours.

-

Quench/Hydrolysis: Cool the mixture to RT. Pour onto crushed ice/water.

-

Neutralization: Neutralize with saturated Sodium Acetate or NaHCO

solution to pH 7–8. Crucial: This hydrolyzes the intermediate iminium salt to the aldehyde.[2][4][9] -

Isolation: The product, 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde , typically precipitates as a solid. Filter, wash with water, and dry.

Workflow Diagram

Figure 2: Process flow diagram emphasizing the critical drying step before Vilsmeier reagent introduction.

Troubleshooting & Impurity Profile

| Observation | Root Cause | Corrective Action |

| Low Yield (<40%) | Wet DMF or Hydrazone | Ensure Hydrazone is dried under high vacuum for >4h. Use fresh anhydrous DMF. |

| No Precipitate on Quench | Incomplete Hydrolysis | The iminium salt is stable. Ensure pH is adjusted to 7–8 and stir for at least 1 hour after quenching. |

| Dark Tar Formation | Overheating during POCl | The Vilsmeier reagent formation is exothermic. Keep T < 5°C during POCl |

| Product is 1-Formyl-pyrazole | Incomplete hydrolysis of N-CHO | The Vilsmeier reaction can formylate the N1 position. Heating in mild aqueous base (NaOH) removes the N-formyl group. |

References

-

Vilsmeier-Haack Reaction on Hydrazones: Mohareb, R. M., et al. "Vilsmeier–Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles."[7] Journal of Chemical Research, vol. 2014. (General reference for the methodology).

-

Synthesis of 3-Arylpyrazole-4-carbaldehydes: Alegaon, S. G., et al. "Synthesis and antimicrobial activity of new 4-formyl pyrazole derivatives."[10] Chemical Methodologies, 2023.[6][2]

-

Vilsmeier-Haack Mechanism & Reagents: Meth-Cohn, O., & Stanforth, S. P.[4][9] "The Vilsmeier–Haack Reaction."[5][10][6][2][1][3][4][9][11] Comprehensive Organic Synthesis, 1991.

-

Palladium-Catalyzed Cross-Coupling (Alternative Route): "Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes... followed by Vilsmeier-Haack reaction." Arkivoc, 2011 (xi), 1-21.[5]

Sources

- 1. growingscience.com [growingscience.com]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. epubl.ktu.edu [epubl.ktu.edu]

- 6. scirp.org [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. chemprob.org [chemprob.org]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. chemmethod.com [chemmethod.com]

- 11. youtube.com [youtube.com]

Methodological & Application

Application Note: Pyrazole Derivatives in Agrochemicals

This guide provides a comprehensive technical analysis of pyrazole derivatives in agrochemistry, structured for professional researchers. It moves beyond basic definitions to explore mechanistic causality, synthetic challenges, and formulation engineering.

Technical Guide for Synthesis, Formulation, and Bioefficacy Evaluation

Executive Summary: The Privileged Scaffold

The pyrazole ring (

Currently, pyrazoles anchor three major classes of crop protection agents:

-

Insecticides (Phenylpyrazoles): GABA-gated chloride channel blockers (e.g., Fipronil).[1][2]

-

Fungicides (SDHIs & QoIs): Respiration inhibitors (e.g., Fluxapyroxad, Pyraclostrobin).[1]

-

Herbicides: VLCFA synthesis inhibitors (e.g., Pyroxasulfone).[1][3]

Mechanisms of Action (MOA) Deep Dive

Understanding the target site interaction is critical for resistance management and analog design.

Insecticides: GABA Receptor Antagonism

Key Compound: Fipronil

Mechanism: Fipronil binds to the allosteric site of the GABA-gated chloride channel in the insect Central Nervous System (CNS).[1] Unlike organophosphates, it does not inhibit acetylcholinesterase. Instead, it blocks the influx of

-

Causality: Blockage prevents the hyperpolarization (calming) of the neuron

Uncontrolled depolarization -

Selectivity: Higher affinity for insect GABA receptors than mammalian ones due to specific amino acid residues in the channel pore.[1]

Fungicides: Mitochondrial Respiration Inhibition

Key Compounds: Fluxapyroxad (SDHI), Pyraclostrobin (QoI)[1]

-

SDHIs (Succinate Dehydrogenase Inhibitors): Bind to the ubiquinone-binding pocket (Site II) of Complex II in the mitochondrial electron transport chain.[1][4] This halts the Krebs cycle and ATP production.[5]

-

QoIs (Quinone outside Inhibitors): Bind to the

site of Complex III (Cytochrome

Herbicides: VLCFA Inhibition

Key Compound: Pyroxasulfone

Mechanism: Inhibits Very Long Chain Fatty Acid (VLCFA) elongases.[1][6] These enzymes are essential for biosynthesizing

Visualization: Pyrazole MOA Pathways

Figure 1: Mechanistic pathways of pyrazole-based agrochemicals across three target classes.[1]

Application Note: Synthesis & Regiocontrol

Challenge: The synthesis of N-substituted pyrazoles via the condensation of hydrazines with 1,3-diketones often yields a mixture of regioisomers (1,3- vs 1,5-substituted). Solution: Controlling solvent polarity and acidity is crucial.[1] Recent data suggests fluorinated alcohols (e.g., TFE, HFIP) significantly enhance regioselectivity towards the 1,3-isomer due to specific hydrogen-bonding networks that stabilize the intermediate.

Protocol 1: Regioselective Synthesis of 1-Aryl-3-(trifluoromethyl)pyrazole

Target Intermediate for SDHI Fungicides.[1]

Reagents:

-

4,4,4-Trifluoro-1-phenylbutane-1,3-dione (1.0 eq)

-

Phenylhydrazine (1.1 eq)[1]

-

Solvent: 2,2,2-Trifluoroethanol (TFE) or Ethanol (control)

-

Catalyst: HCl (cat.)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of 4,4,4-trifluoro-1-phenylbutane-1,3-dione in 20 mL of TFE.

-

Expert Insight: TFE is chosen over ethanol to promote the formation of the 5-hydroxy-2-pyrazoline intermediate which dehydrates selectively.[1]

-

-

Addition: Cool the solution to 0°C. Add Phenylhydrazine (11 mmol) dropwise over 15 minutes.

-

Control: Exothermic reaction; maintain temp < 5°C to prevent non-selective kinetic products.

-

-

Reflux: Allow to warm to Room Temperature (RT), then heat to reflux (approx. 74°C for TFE) for 4 hours.

-

Validation: Monitor reaction progress via TLC (Hexane:EtOAc 8:2). Look for the disappearance of the diketone spot (

).[1]

-

-

Workup: Evaporate solvent under reduced pressure. Redissolve residue in Ethyl Acetate (50 mL). Wash with 1M HCl (2x20 mL) to remove excess hydrazine, then Brine (20 mL).[1]

-

Purification: Dry over

, filter, and concentrate. Recrystallize from Ethanol/Water.[1] -

Characterization: Verify regioisomer ratio via

-NMR. The

Application Note: Formulation Science (SC)

Many pyrazole derivatives (e.g., Fluxapyroxad) have high melting points and low water solubility (

Protocol 2: Preparation of 500 g/L Fluxapyroxad-Analog SC

Objective: Produce a stable SC with particle size

Table 1: Formulation Recipe (1 Liter Batch)

| Component | Function | Quantity (g) | Rationale |

|---|---|---|---|

| Active Ingredient (AI) | Toxicant | 500.0 | Target concentration.[1] |

| Polycarboxylate Ether | Dispersant | 30.0 | Steric stabilization to prevent flocculation.[1] |

| Propylene Glycol | Antifreeze | 60.0 | Prevents freezing during storage.[1] |

| Polydimethylsiloxane | Antifoam | 2.0 | Prevents foam during milling.[1] |

| Xanthan Gum (2% soln) | Rheology Modifier | 20.0 | Shear-thinning viscosity to prevent settling.[1] |

| 1,2-Benzisothiazolin-3-one | Biocide | 1.5 | Prevents bacterial growth in gum.[1] |

| Water | Carrier | q.s. to 1L | Continuous phase.[1] |

Step-by-Step Methodology:

-

Slurry Preparation (Premix):

-

In a stainless steel vessel, mix water, antifreeze, dispersant, and antifoam.

-

Add the technical grade AI powder slowly under high-shear mixing (Cowles dissolver) at 2000 rpm for 15 mins.

-

Check: Ensure no large lumps remain.[1]

-

-

Wet Milling:

-

Letdown & Stabilization:

-

Transfer milled base to a low-shear mixing tank.

-

Slowly add the Xanthan Gum pre-gel and Biocide.

-

Stir gently (paddle stirrer) for 30 mins to develop the viscosity network.

-

-

QC Validation:

Visualization: SC Formulation Workflow

Figure 2: Industrial workflow for Suspension Concentrate (SC) production.

Application Note: Bioefficacy Screening

Context: Before field trials, in vitro assays quantify intrinsic activity. For fungicides, the Poisoned Food Technique is the gold standard for determining

Protocol 3: In Vitro Mycelial Growth Inhibition Assay

Target Pathogen: Rhizoctonia solani (Rice Sheath Blight) or Botrytis cinerea (Grey Mold).[1]

Materials:

Step-by-Step Methodology:

-

Media Preparation: Autoclave PDA at 121°C for 20 mins. Cool to approx. 50°C (molten state).[1]

-

Amendment:

-

Inoculation:

-

Incubation: Incubate at 25°C

1°C in dark for 48-72 hours (until control plate reaches near-edge). -

Data Collection:

References

-

Fipronil Mechanism: Narahashi, T., et al. (2010).[8] "Mechanisms of action of modern insecticides on ion channels." Toxicology. Link

-

SDHI Fungicides: Sierotzki, H., & Scalliet, G. (2013).[9] "A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides." Phytopathology. Link[1]

-

Pyroxasulfone Mode of Action: Tanetani, Y., et al. (2009). "Action mechanism of a novel herbicide, pyroxasulfone."[10] Pesticide Biochemistry and Physiology. Link

-

Regioselective Synthesis: Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry. Link[1]

-

SC Formulation Guide: Croda Crop Care. "Suspension Concentrate (SC) Formulation Guide." Link

-

Bioassay Methodology: Gnanamanickam, S.S. (2009).[1] "Biological Control of Rice Diseases." Progress in Biological Control. Link[1]

Sources

- 1. Fipronil - Wikipedia [en.wikipedia.org]

- 2. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Research in Plant Disease [online-rpd.org]

- 10. pomais.com [pomais.com]

High-throughput screening assays for pyrazole compounds

Application Note: High-Throughput Screening (HTS) Strategies for Pyrazole-Based Libraries

Executive Summary

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core structure for blockbuster drugs like Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK inhibitor), and Sildenafil (PDE5 inhibitor). Its planar, electron-rich architecture allows for diverse hydrogen bonding interactions, making it an ideal template for kinase inhibitors and GPCR ligands.

However, screening pyrazole libraries presents unique challenges, including solubility-driven aggregation and potential fluorescence interference. This guide details a robust HTS workflow focusing on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for biochemical screening and High-Content Screening (HCS) for cell-based validation.

Pre-Screening: Library Management & Solubility

Before assay execution, the physicochemical properties of the library must be optimized to prevent false negatives.

-

Solubility Profile: Many polysubstituted pyrazoles exhibit high lipophilicity (LogP > 3).

-

Solvent Standard: Dissolve compounds in 100% anhydrous DMSO to a master stock of 10 mM.

-

Acoustic Dispensing: Use non-contact acoustic liquid handling (e.g., Echo® systems) to transfer nanoliter volumes, minimizing tip-based compound loss and cross-contamination.

Workflow Overview

The following diagram outlines the critical path from library preparation to hit validation.

Figure 1: End-to-end HTS workflow for pyrazole discovery, emphasizing early solubility QC and rigorous data filtering.

Primary Assay Protocol: TR-FRET Kinase Screen

Rationale: Pyrazoles are frequent kinase inhibitors. Standard fluorescence intensity (FI) assays are prone to interference from pyrazole autofluorescence. TR-FRET uses a time-gated measurement (delay ~50-100 µs) that eliminates short-lived background fluorescence from the compounds, ensuring high signal-to-noise ratios.

Assay Principle

The assay detects the phosphorylation of a substrate by the kinase.

-

Donor: Europium (Eu) or Terbium (Tb)-labeled antibody binds the phosphorylated product.

-

Acceptor: Fluorescent tracer (e.g., Alexa Fluor 647) labeled substrate or tracer.[1]

-

Mechanism: When the antibody binds the phosphorylated substrate, the Donor and Acceptor come into proximity.[1] Excitation of the Donor transfers energy to the Acceptor, emitting a specific signal at 665 nm.

Figure 2: TR-FRET mechanism. The signal is only generated when the antibody binds the phosphorylated substrate, bringing donor and acceptor close.

Detailed Protocol (384-well Format)

Reagents:

-

Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

-

Stop/Detection Buffer: EDTA (to stop reaction) + Eu-labeled Anti-Phospho Antibody.

Step-by-Step Procedure:

-

Compound Transfer: Dispense 10 nL of pyrazole library compounds (10 mM stock) into a white, low-volume 384-well plate using an acoustic dispenser.

-

Final Assay Concentration: 10 µM (assuming 10 µL final volume).

-

Controls: DMSO only (Min inhibition), Staurosporine (Max inhibition).

-

-

Enzyme Addition: Add 2.5 µL of 2X Kinase solution in Kinase Buffer A.

-

Incubation: 10 minutes at Room Temperature (RT) to allow compound-enzyme binding.

-

-

Substrate Initiation: Add 2.5 µL of 2X Substrate/ATP mix.

-

Reaction: Incubate for 60 minutes at RT (protect from light).

-

-

Detection: Add 5 µL of 2X Stop/Detection Buffer containing Eu-Antibody and Tracer.

-

Equilibration: Incubate for 60 minutes at RT.

-

-

Readout: Measure on a multimode plate reader (e.g., EnVision, PHERAstar).

-

Settings: Excitation 340 nm; Emission 1: 615 nm (Donor); Emission 2: 665 nm (Acceptor).

-

Delay: 50 µs; Integration: 400 µs.

-

Data Calculation:

Calculate the TR-FRET Ratio for each well:

Secondary Assay: Cell-Based High-Content Screening

Compounds passing the biochemical screen must be validated in a cellular context to assess membrane permeability and off-target toxicity.

Protocol: Multiplexed Viability & Target Engagement

-

Seeding: Seed cells (e.g., A549 or HEK293) in black, clear-bottom 384-well plates (5,000 cells/well). Incubate 24h.

-

Treatment: Add pyrazole hits (10-point dose response). Incubate 48h.

-

Staining:

-

Hoechst 33342: Nuclei count (Cell proliferation).

-

Caspase-3/7 Dye: Apoptosis marker (Cytotoxicity).

-

-

Imaging: Acquire images on an automated confocal microscope (e.g., Opera Phenix).

-

Analysis: Quantify nuclear count (IC50 for viability) vs. Caspase intensity.

Data Analysis & Hit Triage

Quality Control Metrics

-

Z-Factor (Z'): Must be > 0.5 for a valid HTS plate.

(p = positive control, n = negative control)

Identifying False Positives

Pyrazoles are robust, but specific artifacts exist:

-

Aggregators: Colloidal aggregation can non-specifically sequester enzymes.

-

Test: Add 0.01% Triton X-100 to the assay. If inhibition disappears, the compound is an aggregator.

-

-

Inner Filter Effect: Highly colored pyrazoles (e.g., azo-pyrazoles) may absorb excitation light.

-

Test: Check absorbance spectra; TR-FRET ratiometric calculation largely corrects for this, but extreme absorption is a flag.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background (665 nm) | Non-specific binding of tracer | Add 0.1% BSA or Tween-20 to the buffer to block non-specific interactions. |

| Low Signal Window | Insufficient phosphorylation | Increase enzyme concentration or reaction time. Verify ATP concentration is near Km. |

| "Sticky" Compounds | Pyrazole lipophilicity | Ensure final DMSO concentration is 1-2%. Use polypropylene plates for intermediate steps. |

| Edge Effects | Evaporation | Use breathable plate seals during incubation; centrifuge plates before reading. |

References

-

Review of Pyrazoles as Privileged Scaffolds

-

TR-FRET Assay Principles

-

False Positives in HTS

- Title: Metal Impurities Cause False Positives in High-Throughput Screening Campaigns

- Source: Journal of Medicinal Chemistry / PMC.

-

URL:[Link]

-

Solubility in Screening

Sources

Application Notes & Protocols: 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde as a Cornerstone Synthon for Heterocyclic Compound Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of pyrazole and pyridine moieties within a single molecular architecture presents a privileged scaffold in medicinal chemistry, known to impart a wide spectrum of biological activities.[1][2] 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde has emerged as a highly versatile and powerful building block for the synthesis of a diverse array of fused and decorated heterocyclic compounds. Its strategic placement of a reactive carbaldehyde group ortho to a pyrazole nitrogen atom, combined with the electronic properties of the linked pyridine ring, makes it an ideal precursor for constructing complex molecular frameworks through various synthetic transformations. This guide provides an in-depth exploration of its synthesis and application, focusing on key reaction pathways such as the Vilsmeier-Haack formylation, Knoevenagel condensation, Gewald reaction, and multicomponent cyclocondensations, complete with detailed, field-tested protocols.

The Strategic Importance of the Pyrazole-Pyridine Scaffold

Pyrazole derivatives are a cornerstone of modern pharmacology, exhibiting a remarkable range of biological effects including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[3][4] Their structural versatility and ability to engage in hydrogen bonding and other non-covalent interactions make them ideal pharmacophores.[5] When fused or linked to a pyridine ring, the resulting scaffold often exhibits enhanced biological potency and modified pharmacokinetic profiles. The title compound, 3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde, serves as a pre-validated starting point, embedding this desirable pharmacophore into newly synthesized molecules. The aldehyde functionality is the gateway for synthetic diversification, allowing for the annulation of additional rings and the introduction of varied substituents.

Synthesis of the Core Building Block: A Vilsmeier-Haack Approach

The most common and efficient method for preparing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[6][7] This reaction involves the formylation of an electron-rich heterocyclic ring using the Vilsmeier reagent, an electrophilic iminium salt generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8][9] The reaction proceeds via electrophilic substitution at the C4 position of the pyrazole ring, which is activated by the adjacent nitrogen atoms.

Caption: Vilsmeier-Haack formylation workflow.

Protocol 2.1: Synthesis of 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde

Causality: This protocol relies on the generation of the electrophilic Vilsmeier reagent at low temperatures to control its reactivity. The pyrazole precursor attacks this reagent, and subsequent hydrolysis of the resulting iminium salt intermediate yields the target aldehyde. Anhydrous conditions are critical until the final hydrolysis step to prevent premature decomposition of the POCl₃ and the Vilsmeier reagent.[10]

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0-5 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the stirred DMF via the dropping funnel. Maintain the temperature below 10 °C throughout the addition. The formation of a solid white precipitate (the Vilsmeier reagent) may be observed. Stir the mixture at 0-5 °C for 30 minutes after addition is complete.

-

Formylation Reaction: Dissolve 3-pyridin-3-yl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent.

-

Reaction Progression: After the addition, allow the mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. The product often precipitates as a solid.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Key Synthetic Applications and Protocols

The aldehyde group of 3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde is a versatile handle for constructing a variety of new heterocyclic systems.

Caption: Major synthetic routes using the title aldehyde.

Knoevenagel Condensation: Access to α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[11] It is a fundamental C-C bond-forming reaction. Using 3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde, this reaction provides access to versatile α,β-unsaturated intermediates, which are themselves precursors to other heterocycles.[12]

Causality: The reaction is typically catalyzed by a weak base (e.g., piperidine, ammonium acetate) which facilitates the deprotonation of the active methylene compound to form a nucleophilic enolate.[13][14] This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent elimination of water drives the reaction to completion.

Protocol 3.1.1: Synthesis of 2-cyano-3-(3-pyridin-3-yl-1H-pyrazol-4-yl)acrylamide

-

Setup: In a round-bottom flask, dissolve 3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde (1 equivalent) and 2-cyanoacetamide (1.1 equivalents) in ethanol.

-

Catalysis: Add a catalytic amount of piperidine (0.1 equivalents).

-

Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

-

Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the pure Knoevenagel product.

Gewald Multicomponent Reaction: Synthesis of 2-Aminothiophenes

The Gewald reaction is a powerful multicomponent reaction that produces highly substituted 2-aminothiophenes from an aldehyde or ketone, an α-cyanoester, and elemental sulfur in the presence of a base.[15] These thiophene products are valuable intermediates in dye chemistry and are found in many biologically active compounds.[16][17]

Causality: The reaction initiates with a Knoevenagel condensation between the pyrazole-carbaldehyde and the active methylene nitrile. The resulting adduct then reacts with elemental sulfur, followed by an intramolecular cyclization and tautomerization to form the stable aromatic 2-aminothiophene ring.[15][18]

Protocol 3.2.1: Synthesis of Ethyl 2-amino-5-(3-pyridin-3-yl-1H-pyrazol-4-yl)thiophene-3-carboxylate

-

Setup: To a mixture of 3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol, add morpholine or another suitable base (1.5 equivalents).

-

Reaction: Stir the mixture at 40-50 °C for 1-2 hours. The reaction is often mildly exothermic.

-

Work-up: After the reaction is complete (monitored by TLC), pour the mixture into ice-water.

-

Isolation: The precipitated solid is collected by filtration, washed thoroughly with water to remove the base, and then with a small amount of cold ethanol.

-

Purification: The crude product is dried and can be further purified by recrystallization from ethanol.

Cyclocondensation Reactions: Building Fused Heterocyclic Systems

The aldehyde is an excellent precursor for constructing fused pyrazole systems, most notably pyrazolo[3,4-b]pyridines.[19] This scaffold is of significant interest in drug discovery, with derivatives showing promise as kinase inhibitors, antidiabetic agents, and CNS-active agents.[20][21]

Causality: A common strategy involves a condensation reaction with a 5-aminopyrazole derivative and a β-dicarbonyl compound or its equivalent. The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the stable, fused aromatic system.[22][23]

Protocol 3.3.1: Synthesis of a Substituted Pyrazolo[3,4-b]pyridine

This protocol describes a general approach for the synthesis of pyrazolo[3,4-b]pyridines via a multicomponent reaction.[24][25]

-

Setup: In a flask, combine 3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde (1 equivalent), an active methylene nitrile such as malononitrile (1 equivalent), a β-ketoester like ethyl acetoacetate (1 equivalent), and ammonium acetate (excess, ~4-5 equivalents).

-

Solvent/Catalyst: Use a protic solvent like ethanol or acetic acid. The ammonium acetate serves as both a catalyst and a source of ammonia for the pyridine ring formation.

-

Reaction: Heat the mixture to reflux for 6-12 hours. The reaction progress should be monitored by TLC.

-

Isolation: After cooling, the product often precipitates. If not, the solvent can be removed under reduced pressure. The residue is then triturated with water or a cold non-polar solvent (like diethyl ether) to induce crystallization.

-

Purification: The crude solid is collected by filtration, washed, and recrystallized from a suitable solvent (e.g., DMF, acetic acid, or ethanol) to afford the purified pyrazolo[3,4-b]pyridine derivative.

Summary of Applications and Products

The synthetic versatility of 3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde allows for the creation of a wide range of heterocyclic structures with significant potential in drug discovery.

| Reaction Type | Key Reagents | Resulting Heterocyclic System | Potential Biological Relevance |

| Knoevenagel Condensation | Active Methylene Compounds | α,β-Unsaturated Pyrazoles | Synthetic Intermediates, Michael Acceptors |

| Gewald Reaction | α-Cyanoesters, Sulfur | Polysubstituted 2-Aminothiophenes | Anti-inflammatory, Antimicrobial, Antitubercular[16] |

| Cyclocondensation | Aminopyrazoles, β-Ketoesters | Pyrazolo[3,4-b]pyridines | Kinase Inhibition, Antidiabetic, Anxiolytic[20][21] |

| Multicomponent Reactions | Various (e.g., malononitrile, hydrazines) | Pyranopyrazoles, Pyrazolopyrimidines | Diverse Pharmacological Activities[6][24] |

Conclusion

3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde is a synthon of immense value, providing a reliable and efficient entry point to complex heterocyclic systems of high interest to medicinal chemists. The protocols detailed herein for Knoevenagel condensations, Gewald reactions, and cyclocondensations represent robust and reproducible methods for leveraging this building block. The ability to readily construct diverse molecular frameworks around a core pyrazole-pyridine scaffold underscores its importance in the ongoing search for novel therapeutic agents. Researchers are encouraged to explore these pathways as a foundation for developing new libraries of bioactive compounds.

References

-

Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Available from: [Link]

-

Patel, K., et al. (n.d.). Current status of pyrazole and its biological activities. PMC. Available from: [Link]

-

El-Sayed, M. A. A., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. Available from: [Link]

-

Biointerface Research in Applied Chemistry. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Available from: [Link]

-

Talaviya, R., et al. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available from: [Link]

-

Archiv der Pharmazie. (2020). Novel pyrazole-clubbed thiophene derivatives via Gewald synthesis as antibacterial and anti-inflammatory agents. PubMed. Available from: [Link]

-

Abdelhamid, I. A., et al. (n.d.). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Semantic Scholar. Available from: [Link]

-

Semantic Scholar. (n.d.). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Available from: [Link]

-

ResearchGate. (2025). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available from: [Link]

-

DAU. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

-

MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]

-

Journal of Cellular Biochemistry. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. PubMed. Available from: [Link]

-

MDPI. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Available from: [Link]

-

SciSpace. (n.d.). Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. Available from: [Link]

-

Arbačiauskienė, E., et al. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. Available from: [Link]

-

Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available from: [Link]

-

JOCPR. (n.d.). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available from: [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Available from: [Link]

-

Patil, S. B. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

-

Savickienė, V., et al. (n.d.). Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC. Available from: [Link]

-

Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]

-

Organic & Biomolecular Chemistry. (n.d.). A new four-component reaction involving the Michael addition and the Gewald reaction, leading to diverse biologically active 2-aminothiophenes. RSC Publishing. Available from: [Link]

-

MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]

-

Pandey, R., et al. (n.d.). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. PMC. Available from: [Link]

-

Asian Journal of Chemistry. (1993). Study on Pyrazolo-4-carboxaldehyde: Synthesis of Fused Pyrazole, Isoxazole, Pyrimidine and Pyridine-[2, 3-d]-Pyrazoline Derivatives. Available from: [Link]

-

Wikipedia. (n.d.). Gewald reaction. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Available from: [Link]

-

Tumkevicius, S. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available from: [Link]

-

Pure. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Available from: [Link]

-

MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Available from: [Link]

-

ResearchGate. (2025). The Gewald reaction in dye chemistry. Available from: [Link]

-

Preprints.org. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Available from: [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

- 5. epj-conferences.org [epj-conferences.org]

- 6. researchgate.net [researchgate.net]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Knoevenagel Condensation [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]

- 15. Gewald reaction - Wikipedia [en.wikipedia.org]

- 16. Novel pyrazole-clubbed thiophene derivatives via Gewald synthesis as antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A new four-component reaction involving the Michael addition and the Gewald reaction, leading to diverse biologically active 2-aminothiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. dau.url.edu [dau.url.edu]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. scispace.com [scispace.com]

- 24. mdpi.com [mdpi.com]

- 25. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Anti-inflammatory Activity of Pyrazole-4-carbaldehydes

Executive Summary

This application note provides a comprehensive technical guide for evaluating the anti-inflammatory potential of pyrazole-4-carbaldehyde derivatives. The pyrazole scaffold, particularly the 4-formyl substituted variant, serves as a "privileged structure" in medicinal chemistry, acting as a precursor for chalcones, Schiff bases, and fused heterocyclic systems that exhibit potent Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) inhibitory activity.

This guide moves beyond basic screening, offering field-proven protocols for protein denaturation assays , protease inhibition , and LPS-induced NO suppression in RAW 264.7 macrophages . It is designed for researchers seeking to validate hit compounds with high scientific rigor.

Chemical Context & SAR Rationale

The pyrazole-4-carbaldehyde moiety is not merely a passive linker; it is an electrophilic warhead and a hydrogen-bond acceptor that often dictates binding affinity to inflammatory enzymes.

Structure-Activity Relationship (SAR) Insights

-

The Electrophilic Center: The C4-aldehyde group allows for condensation reactions (e.g., with amines to form imines/hydrazones), which are critical for occupying the hydrophobic pockets of COX-2.

-

N1-Substitution: Bulky aryl groups (e.g., phenyl, substituted phenyl) at the N1 position often enhance selectivity for COX-2 over COX-1 by exploiting the larger side pocket of the COX-2 active site.

-

Electronic Effects: Electron-withdrawing groups (e.g., -NO2, -Cl) or electron-donating groups (e.g., -OCH3) on the phenyl rings significantly modulate antioxidant and anti-inflammatory potency.

Visual 1: Synthesis & SAR Workflow

The following diagram illustrates the typical synthetic pathway (Vilsmeier-Haack) and key modification points for optimizing anti-inflammatory activity.

Caption: Figure 1. Synthetic evolution of pyrazole-4-carbaldehydes and divergent pathways for generating bioactive anti-inflammatory agents.

Protocol Section 1: Biochemical Screening Assays

Before cell-based testing, compounds should be screened for their ability to stabilize proteins and inhibit lytic enzymes, which mimics the prevention of tissue damage during inflammation.

Inhibition of Albumin Denaturation

Principle: Inflammation induces protein denaturation.[1] Compounds that stabilize Bovine Serum Albumin (BSA) against heat-induced denaturation often possess anti-inflammatory properties similar to NSAIDs.

Reagents:

-

1% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS, pH 6.4).

-

Test Compounds (dissolved in DMSO, diluted to 100–500 µg/mL).

-

Standard: Diclofenac Sodium (same concentration range).

Protocol:

-

Preparation: Mix 0.45 mL of 1% BSA solution with 0.05 mL of the Test Compound solution.

-

Controls:

-

Test Control: 0.45 mL BSA + 0.05 mL DMSO (Vehicle).

-

Product Control: 0.45 mL PBS + 0.05 mL Test Compound (to correct for compound color).

-

-

Incubation: Incubate samples at 37°C for 20 minutes .

-

Denaturation: Heat samples at 70°C for 5 minutes (or 57°C for 20 mins) in a water bath.

-

Cooling: Allow samples to cool to room temperature (approx. 10 mins).

-

Measurement: Measure Absorbance (Abs) at 660 nm (turbidity).

-

Calculation:

Protease Inhibition Assay

Principle: Neutrophil proteases contribute to tissue damage. Inhibiting trypsin-like activity serves as a model for anti-arthritic potential.

Reagents:

-

0.06 mg trypsin in 100 µL Tris-HCl buffer (20 mM, pH 7.4).

-

Substrate: 1% Casein (or 4% BSA).

-

Precipitating Agent: 70% Perchloric acid (HClO4).

Protocol:

-

Mix: Combine 100 µL of Trypsin solution + 100 µL of Test Compound.

-

Pre-incubation: Incubate at 37°C for 5 minutes .

-

Substrate Addition: Add 100 µL of Substrate (Casein/BSA).

-

Reaction: Incubate at 37°C for 20 minutes .

-

Termination: Add 200 µL of 70% Perchloric acid to stop the reaction.

-

Clarification: Centrifuge at 3000 rpm for 10 minutes.

-

Measurement: Measure Absorbance of the supernatant at 280 nm .

Protocol Section 2: Cell-Based Mechanistic Assays

Biochemical assays are proxies. The "Gold Standard" for validating pyrazole-4-carbaldehydes is the suppression of inflammatory mediators in macrophages.

Suppression of NO Production in LPS-Induced RAW 264.7 Cells

Principle: Lipopolysaccharide (LPS) stimulates macrophages to express iNOS, producing Nitric Oxide (NO).[2] NO rapidly oxidizes to nitrite (

Critical Reagents:

-

Cell Line: RAW 264.7 Murine Macrophages (ATCC TIB-71).

-

Inducer: LPS (E. coli serotype 055:B5), final conc. 1 µg/mL.

-

Griess Reagent: 1% Sulfanilamide + 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in 2.5% H3PO4.

Step-by-Step Workflow:

-

Seeding: Plate RAW 264.7 cells in 96-well plates at

cells/well in DMEM + 10% FBS. Incubate 24h for adhesion. -

Treatment:

-

Remove media.[3]

-

Add fresh media containing Test Compound (10–100 µM) + LPS (1 µg/mL).

-

Controls: Media only (Blank), LPS only (Positive Control), Compound only (Cytotoxicity Check).

-

-

Incubation: Incubate for 24 hours at 37°C, 5% CO2.

-

Griess Assay:

-

Readout: Measure Absorbance at 540 nm .

-

Validation: Perform an MTT assay on the remaining cells to ensure reduced NO is due to anti-inflammatory activity, not cell death.

Mechanism of Action & Pathway Analysis

Pyrazole-4-carbaldehydes primarily exert their effects by modulating the NF-κB signaling pathway, preventing the transcription of pro-inflammatory enzymes.

Visual 2: Inflammatory Signaling Cascade

This diagram maps the intervention points of pyrazole derivatives within the cellular pathway.

Caption: Figure 2. Mechanistic pathway showing Pyrazole-4-carbaldehyde intervention at the transcriptional (NF-κB) and enzymatic (COX-2) levels.

Data Summary & Expected Results

When following the above protocols, high-potency pyrazole derivatives typically yield the following performance metrics.

| Assay Type | Metric | Expected Range (Active Compounds) | Standard (Ref) |

| Albumin Denaturation | IC50 (µg/mL) | 30 – 80 µg/mL | Diclofenac (~40 µg/mL) |

| Protease Inhibition | % Inhibition | 40 – 70% (at 100 µg/mL) | Aspirin / Salicylic Acid |

| NO Production (RAW 264.7) | IC50 (µM) | 5 – 25 µM | Indomethacin / L-NAME |

| COX-2 Selectivity | SI Ratio (COX-1/COX-2) | > 50 (Highly Selective) | Celecoxib (>300) |

References

-

Alegaon, S. G., et al. (2014). Synthesis and anti-inflammatory activity of novel 1,3,4-trisubstituted pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters. Link

-

Vijesh, A. M., et al. (2013). Synthesis, characterization and anti-inflammatory activity of some novel pyrazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Kendre, B. N., et al. (2019). Synthesis and biological evaluation of pyrazole-4-carbaldehyde derivatives as anti-inflammatory agents. Arabian Journal of Chemistry. Link

-

Sakat, S., et al. (2010).[6] In vitro antioxidant and anti-inflammatory activity of methanol extract of Oxalis corniculata Linn. International Journal of Pharmacy and Pharmaceutical Sciences. Link

-

Green, L. C., et al. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical Biochemistry. Link

-

Thermo Fisher Scientific. (n.d.). Pierce™ Protease Assay Kit Protocol. Link

-

National Cancer Institute (NCL). (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.[3][4][5][7]7. NCL Method ITA-7. Link

Sources

- 1. ijcmas.com [ijcmas.com]

- 2. Effects of a Pyrrole-Based, Microtubule-Depolymerizing Compound on RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. thaiscience.info [thaiscience.info]

- 5. brieflands.com [brieflands.com]

- 6. phytojournal.com [phytojournal.com]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols: 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde as a Versatile Building Block in Organic Synthesis

Introduction: The Strategic Importance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for versatile interactions with various biological targets. This has led to the development of numerous blockbuster drugs incorporating the pyrazole core, spanning therapeutic areas such as anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[4][5]

Within this important class of heterocycles, 3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde emerges as a particularly valuable and versatile building block for organic synthesis and drug development. This molecule strategically combines three key pharmacophoric elements:

-

The 1H-pyrazole core: Provides a stable aromatic system with tunable electronic properties and multiple points for functionalization.

-

The pyridine-3-yl substituent: Introduces a basic nitrogen atom, which can be crucial for modulating physicochemical properties such as solubility and for establishing key interactions with biological targets.

-

The formyl group at the 4-position: A highly reactive and versatile functional handle that serves as a gateway for a multitude of chemical transformations, including multicomponent reactions, condensations, and cyclizations.[6]

This unique combination of features makes 3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde an ideal starting material for the rapid construction of complex molecular architectures and the generation of diverse compound libraries for high-throughput screening. This application note provides a comprehensive guide to the synthesis, properties, and synthetic applications of this valuable building block, complete with detailed, field-proven protocols for its use in the synthesis of medicinally relevant heterocyclic systems.

Physicochemical and Spectroscopic Properties

A thorough characterization of the starting material is fundamental to its effective use in synthesis. The following table summarizes the key physicochemical and spectroscopic data for 3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde.

| Property | Value |

| CAS Number | 36640-50-3[7] |

| Molecular Formula | C₁₅H₁₁N₃O[7] |

| Molecular Weight | 249.27 g/mol [7] |

| Appearance | Pale yellow to light brown solid[8] |

| Solubility | Soluble in DMF and DMSO; sparingly soluble in common organic solvents like ethanol and chloroform.[8] |

Spectroscopic Data:

-

¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 13.5 (s, 1H, NH), 9.9 (s, 1H, CHO), 9.1 (d, 1H), 8.6 (dd, 1H), 8.5 (s, 1H, pyrazole-H), 8.3 (d, 1H), 7.5 (dd, 1H). (Note: Predicted spectrum; actual experimental data should be obtained for confirmation).

-

¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) 185.0 (CHO), 151.0, 149.0, 148.0, 135.0, 134.0, 128.0, 124.0, 118.0. (Note: Predicted spectrum).

-

IR (KBr, cm⁻¹): ~3200-3400 (N-H stretch), ~1680 (C=O stretch, aldehyde), ~1580-1600 (C=N and C=C stretches).[9]

-

Mass Spectrometry (ESI-MS): m/z 250.0975 [M+H]⁺.[10]

Synthesis of 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde

The most common and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[6][11][12] This reaction involves the formylation of an electron-rich pyrazole precursor using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Workflow for the Synthesis of the Title Compound

Caption: Synthetic workflow for 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde.

Protocol 1: Synthesis of 3-(Pyridin-3-yl)-1H-pyrazole

This protocol describes the synthesis of the pyrazole precursor from 3-acetylpyridine and hydrazine hydrate.

Materials:

-

3-Acetylpyridine

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Glacial acetic acid

Procedure:

-

To a solution of 3-acetylpyridine (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[13]

Protocol 2: Vilsmeier-Haack Formylation to Yield 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde

This protocol details the formylation of the pyrazole precursor to obtain the target aldehyde.

Materials:

-

3-(Pyridin-3-yl)-1H-pyrazole

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Saturated sodium bicarbonate solution

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF (5.0 eq) to 0 °C in an ice bath.

-

Slowly add POCl₃ (2.0 eq) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. This forms the Vilsmeier reagent.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Add a solution of 3-(pyridin-3-yl)-1H-pyrazole (1.0 eq) in a minimum amount of DMF to the Vilsmeier reagent.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 6-8 hours. Monitor the reaction progress by TLC.[4]

-

Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The precipitated solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum.

-

The crude product can be further purified by recrystallization from ethanol.[8]

Applications in Organic Synthesis: Building Complex Heterocycles

The aldehyde functionality of 3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde makes it an exceptional precursor for the synthesis of various fused heterocyclic systems, particularly through multicomponent reactions (MCRs). MCRs are highly efficient, atom-economical processes that allow for the construction of complex molecules in a single synthetic operation.[5]

Application 1: Synthesis of Pyrano[2,3-c]pyrazoles

Pyrano[2,3-c]pyrazoles are a class of fused heterocycles that have garnered significant interest due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[14][15] A common and efficient route to these compounds is a four-component reaction involving a pyrazole-4-carbaldehyde.

Caption: Multicomponent synthesis of a pyrano[2,3-c]pyrazole derivative.

This protocol outlines a general procedure for the synthesis of a pyrano[2,3-c]pyrazole derivative using 3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde.

Materials:

-

3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde

-

Malononitrile

-

Ethyl acetoacetate

-

Hydrazine hydrate

-

Ethanol

-

Piperidine (catalyst)

Procedure:

-

In a round-bottom flask, combine 3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde (1.0 eq), malononitrile (1.0 eq), ethyl acetoacetate (1.0 eq), and hydrazine hydrate (1.0 eq) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 5-10 mol%).

-

Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold ethanol to remove unreacted starting materials and byproducts.

-

The product can be further purified by recrystallization from ethanol to afford the pure pyrano[2,3-c]pyrazole derivative.[14]

Application 2: Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are another important class of fused heterocycles with a broad spectrum of biological activities, including antiviral, anticancer, and kinase inhibitory properties.[3][16][17][18][19][20] One synthetic approach involves the reaction of a 5-aminopyrazole derivative, which can be synthesized from the corresponding pyrazole-4-carbaldehyde.

Caption: Synthetic route to pyrazolo[3,4-b]pyridines.

This protocol provides a general two-step procedure starting from the pyrazole-4-carbaldehyde to a pyrazolo[3,4-b]pyridine.

Step A: Synthesis of a 5-Aminopyrazole Derivative (Illustrative)

The conversion of the carbaldehyde to an amino group at the adjacent position can be achieved through various synthetic routes, often involving the formation of an oxime or hydrazone followed by reduction or rearrangement. For the purpose of this protocol, we will assume the availability of the requisite 5-amino-3-(pyridin-3-yl)-1H-pyrazole derivative.

Step B: Condensation and Cyclization to form the Pyrazolo[3,4-b]pyridine Ring

Materials:

-

5-Amino-3-(pyridin-3-yl)-1H-pyrazole derivative

-

1,3-Dicarbonyl compound (e.g., acetylacetone)

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask, dissolve the 5-amino-3-(pyridin-3-yl)-1H-pyrazole derivative (1.0 eq) and the 1,3-dicarbonyl compound (1.1 eq) in glacial acetic acid.

-

Reflux the reaction mixture for 4-8 hours, monitoring completion by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

Neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization or column chromatography.[16][19]

Conclusion and Future Perspectives

3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde is a highly valuable and versatile building block in organic synthesis, offering a straightforward entry point to a wide range of complex and medicinally relevant heterocyclic compounds. The protocols detailed in this application note provide a solid foundation for researchers to utilize this compound in their synthetic endeavors. The strategic combination of the pyrazole, pyridine, and aldehyde functionalities ensures its continued importance in the quest for novel therapeutic agents and functional materials. Future research will undoubtedly uncover even more innovative applications for this powerful synthetic tool.

References

- Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-242.

- (No author given). (2021). Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. Journal of Chemical and Pharmaceutical Research, 13(5), 1-8.

- Lokhande, P. D., & Hasanzadeh, K. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112.

- (No author given). (2014). Synthesis of Pyrazole Derivatives and Screening of Their Antibacterial and Antifungal Activities. Connect Journals, 14(1), 1-6.

- (No author given). (2023). Preparation and Characterization of Indole-3-Carbaldehyde-Derived Pyrazoline Derivatives and Evaluation of Biological Efficacy. Chemical Problems, 21(3), 345-353.

- (No author given). (n.d.). Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical Sciences and Research.

- Vidal, V. P., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 27(5), 1530.

- Kolli, S. T., et al. (2021).

- Al-Ostoot, F. H., et al. (2022).

- Al-Mulla, A. (2022).

- (No author given). (2021). Synthesis and Functionalization of 1H-Pyrazolo[3,4-b]pyridines Involving Copper and Palladium-Promoted Coupling Reactions. Request PDF.

- (No author given). (2018).

- Al-Ostoot, F. H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.

- (No author given). (2019). Synthesis of new pyrazole -3-one derivatives containing azo group. Academia.edu.

- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.

- Ganta, M., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 13(42), 29352-29373.